(Methylpropyl)[(4-pentyloxynaphthyl)sulfonyl]amine
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Overview
Description
(Methylpropyl)[(4-pentyloxynaphthyl)sulfonyl]amine is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound, in particular, has unique structural features that make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of (Methylpropyl)[(4-pentyloxynaphthyl)sulfonyl]amine may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Methylpropyl)[(4-pentyloxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of azides and other substituted derivatives.
Scientific Research Applications
(Methylpropyl)[(4-pentyloxynaphthyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Methylpropyl)[(4-pentyloxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets in biological systems. The sulfonyl group is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity by inhibiting bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: A widely used antibiotic.
Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs.
Uniqueness
(Methylpropyl)[(4-pentyloxynaphthyl)sulfonyl]amine is unique due to its complex structure, which provides a broader range of chemical reactivity and potential biological activities compared to simpler sulfonamides. Its unique structural features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H27NO3S |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-butan-2-yl-4-pentoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C19H27NO3S/c1-4-6-9-14-23-18-12-13-19(17-11-8-7-10-16(17)18)24(21,22)20-15(3)5-2/h7-8,10-13,15,20H,4-6,9,14H2,1-3H3 |
InChI Key |
RMAHXCUMYDBBTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)CC |
Origin of Product |
United States |
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